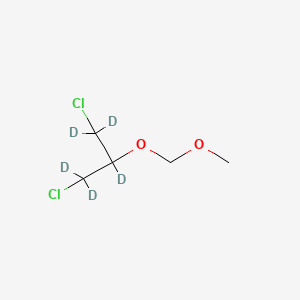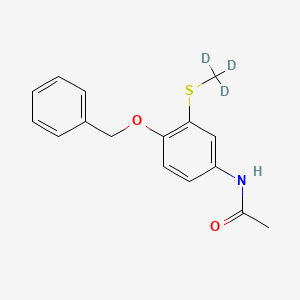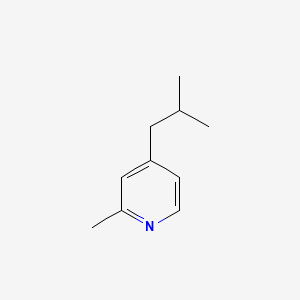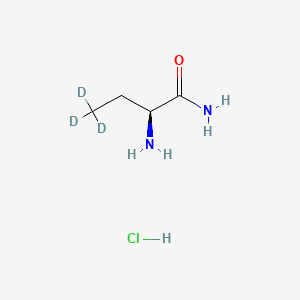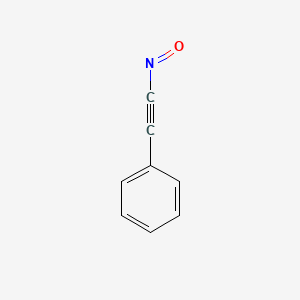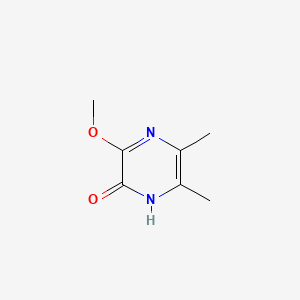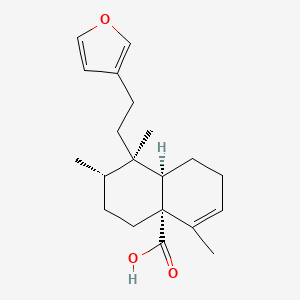
1-(2-甲基烟酰基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Pyrrolidin-2-ones can be synthesized through various methods. One such method involves the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Chemical Reactions Analysis
Pyrrolidin-2-ones are versatile compounds that can undergo various chemical reactions. They are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .科学研究应用
抗氧化活性
据报道,吡咯烷-2-酮衍生物表现出抗氧化活性。 这种特性在药物中至关重要,因为抗氧化剂可以预防或减缓自由基对细胞的损伤,从而有可能预防或治疗各种疾病 .
抗真菌和抗菌特性
这些化合物由于其抗真菌和抗菌活性,在治疗感染方面也显示出希望。 这使得它们在开发新型抗菌剂方面具有价值 .
抗惊厥作用
一些吡咯烷-2-酮衍生物已被研究其抗惊厥作用,这可能有利于控制癫痫发作 .
抗癌潜力
人们对这些化合物具有潜在的抗癌特性很感兴趣。 对它们疗效和机制的研究可能会导致新的癌症治疗方法 .
抗心律失常特性
新的吡咯烷-2-酮衍生物已被评估其抗心律失常活性,这可能使它们成为治疗心脏节律紊乱的候选药物 .
心电图影响
相关研究包括对这些化合物心电图影响的评估,这对于了解它们对心脏功能的影响很重要 .
肾上腺素能作用
安全和危害
未来方向
Pyrrolidin-2-ones are of great interest in medicinal chemistry due to their potential in the treatment of human diseases . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on 1-(2-Methylnicotinoyl)pyrrolidin-2-one could involve exploring its potential biological activities and applications in drug discovery.
作用机制
Target of Action
Pyrrolidin-2-one derivatives, which include this compound, are known to be versatile lead compounds for designing powerful bioactive agents . They have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolidin-2-one, contribute to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyrrolidin-2-one derivatives are known to have various significant biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It’s known that the nature of the analyzed compounds plays an important role in chiral discrimination, especially in relation to chiral stationary phases .
生化分析
Biochemical Properties
Pyrrolidin-2-ones, including 1-(2-Methylnicotinoyl)pyrrolidin-2-one, are known to interact with various enzymes, proteins, and other biomolecules, inducing prominent pharmaceutical effects
Cellular Effects
. These activities suggest that 1-(2-Methylnicotinoyl)pyrrolidin-2-one may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Methylnicotinoyl)pyrrolidin-2-one is not well-understood. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that 1-(2-Methylnicotinoyl)pyrrolidin-2-one may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of 1-(2-Methylnicotinoyl)pyrrolidin-2-one at different dosages in animal models are not well-documented. It is known that pyrrolidin-2-ones have shown potent prophylactic antiarrhythmic properties in adrenaline-induced arrhythmia models .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-(2-Methylnicotinoyl)pyrrolidin-2-one involves the reaction of 2-methylnicotinic acid with ethyl chloroformate to form 2-methylnicotinoyl chloride. This intermediate is then reacted with pyrrolidin-2-one to yield the final product.", "Starting Materials": [ "2-methylnicotinic acid", "ethyl chloroformate", "pyrrolidin-2-one" ], "Reaction": [ "Step 1: 2-methylnicotinic acid is reacted with thionyl chloride to form 2-methylnicotinoyl chloride.", "Step 2: The resulting 2-methylnicotinoyl chloride is reacted with ethyl chloroformate in the presence of triethylamine to form the intermediate 1-(2-methylnicotinoyl)ethyl carbonate.", "Step 3: The intermediate is then reacted with pyrrolidin-2-one in the presence of triethylamine to yield the final product, 1-(2-Methylnicotinoyl)pyrrolidin-2-one." ] } | |
CAS 编号 |
1076198-58-7 |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-(2-methylpyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-8(3-2-5-12-7)10(14)9-4-6-13-11(9)15/h2-3,5,9H,4,6H2,1H3,(H,13,15) |
InChI 键 |
WWGMHRWUCMKRJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)C(=O)N2CCCC2=O |
规范 SMILES |
CC1=C(C=CC=N1)C(=O)C2CCNC2=O |
同义词 |
3-[(2-Methyl-3-pyridinyl)carbonyl]-2-pyrrolidinone; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


